molecular formula C6H5N3O B13711489 1-Acetyl-1H-pyrazole-3-carbonitrile

1-Acetyl-1H-pyrazole-3-carbonitrile

Cat. No.: B13711489
M. Wt: 135.12 g/mol
InChI Key: UDQBIPFUPOZATN-UHFFFAOYSA-N
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Description

1-Acetyl-1H-pyrazole-3-carbonitrile is a versatile chemical scaffold in medicinal chemistry and organic synthesis. The acetyl and carbonitrile functional groups on the pyrazole heterocycle make it a valuable precursor for constructing more complex molecules with potential biological activity . Pyrazole derivatives are extensively researched due to their wide spectrum of pharmacological properties, which include anti-inflammatory, anticancer, antimicrobial, and analgesic activities . For instance, structurally related compounds, such as 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, have been synthesized and characterized to study their structure-activity relationships, demonstrating the interest in this class of compounds for drug discovery . The core pyrazole structure is a key motif found in several established therapeutic agents, underscoring its significance in the development of new active compounds . Researchers utilize this compound under the broader context of developing novel pyrazole-based entities for various biological evaluations. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1-acetylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-5(10)9-3-2-6(4-7)8-9/h2-3H,1H3

InChI Key

UDQBIPFUPOZATN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=N1)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of the pyrazole ring or modification of existing pyrazole derivatives.
  • Introduction of the acetyl group at the nitrogen-1 position.
  • Installation or preservation of the carbonitrile group at the carbon-3 position.

These steps may be conducted sequentially or via convergent synthetic routes depending on the starting materials and desired scale.

Synthesis via Pyrazole-3-carbaldehyde Intermediate

One well-documented route involves the transformation of 1H-pyrazole-3-carbaldehyde derivatives into the corresponding 1-acetyl-pyrazole-3-carbonitriles through an iodination and subsequent reaction with ammonia in the presence of iodine.

Procedure Summary:

  • Starting from 1H-pyrazole-3-carbaldehyde, the compound is dissolved in tetrahydrofuran and ammonia.
  • Iodine is added, and the mixture is stirred at ambient temperature for approximately 6 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the product is extracted with ethyl acetate, washed, dried, and solvent removed under vacuum.
  • The nitrile product is obtained in yields around 78% without further purification.

This method yields this compound with high purity and is adaptable to various substituted pyrazole derivatives.

Multi-step Condensation from Hydrazines and Carbonyl Compounds

Another common synthetic approach involves the condensation of hydrazines with carbonyl compounds to form the pyrazole ring, followed by acetylation and nitrile group introduction.

Key points:

  • Hydrazines react with α,β-unsaturated carbonyl compounds or β-ketoesters to form pyrazole derivatives.
  • Acetylation at the nitrogen-1 position is typically achieved using acetyl chloride or acetic anhydride under controlled conditions.
  • The nitrile group at the 3-position can be introduced either by starting from nitrile-containing substrates or via dehydration of amide intermediates.

This approach is versatile and allows for structural modifications at various positions on the pyrazole ring.

Dehydration of Pyrazole-3-carboxamide to Pyrazole-3-carbonitrile

A notable method for introducing the nitrile group involves the dehydration of pyrazole-3-carboxamide derivatives.

Method details:

  • Pyrazole-3-carboxamide is heated to elevated temperatures (around 335°C) for about 1 hour.
  • Catalysts such as diphosphorus pentoxide may be added to facilitate dehydration.
  • The reaction is performed under controlled stirring and vacuum conditions to distill off the formed nitrile.
  • The resulting this compound is obtained with high purity (>99%) and good yields (~85%).

Ecofriendly and Industrially Suitable Processes

Recent developments focus on improving the environmental footprint and scalability of the synthesis.

  • Use of water as a solvent instead of organic solvents reduces cost and simplifies product isolation.
  • Avoidance of preparative high-performance liquid chromatography (HPLC) in purification steps.
  • Reduction of expensive catalysts and minimizing distillation steps.
  • Optimization of reaction temperatures and times to improve yields and purity.

For example, the preparation of related pyrazole carboxylic acids using potassium tert-butoxide in toluene followed by aqueous workup demonstrates ecofriendly principles that could be adapted for this compound synthesis.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Iodine-Ammonia Reaction 1H-pyrazole-3-carbaldehyde Iodine, Ammonia Room temp, 6 h ~78 >99 Simple workup, no further purification
Hydrazine-Carbonyl Condensation Hydrazines + Carbonyl compounds Acetyl chloride or anhydride Multi-step, variable Variable High Versatile, allows substitutions
Dehydration of Carboxamide Pyrazole-3-carboxamide Diphosphorus pentoxide (optional) 335°C, 1 h ~85 >99 High temp, vacuum distillation
Ecofriendly aqueous process β-ketoesters or related precursors Potassium tert-butoxide, water 5-15°C, aqueous medium Improved High Industrially suitable, cost-effective

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Conversion to 1-acetyl-1H-pyrazole-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 1-acetyl-1H-pyrazole-3-carbonitrile. For instance, Chovatia et al. synthesized various pyrazole derivatives and tested them against multiple bacterial strains such as E. coli and S. aureus. The results indicated promising antibacterial activity, particularly with certain derivatives showing minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, Aly et al. reported that derivatives containing this compound exhibited significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action often involves the inhibition of specific kinases or induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Research has also indicated that pyrazole derivatives can possess anti-inflammatory effects. A study highlighted the synthesis of this compound derivatives that were evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Coordination Chemistry

In material science, this compound has been utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for catalysis and the development of new materials. The azomethine-functionalized derivatives have shown promise as catalysts in various chemical reactions due to their enhanced reactivity and selectivity .

Case Studies

Study Application Findings
Chovatia et al. (2014)AntimicrobialSynthesized pyrazole derivatives showed significant activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Aly et al. (2021)AnticancerDerivatives exhibited antiproliferative effects on multiple cancer cell lines, indicating potential as anticancer agents .
Zheng et al. (2014)Anti-inflammatoryInvestigated the anti-inflammatory properties of synthesized pyrazoles, showing inhibition of cytokine production .
De Geest et al. (2007)Coordination ChemistryDemonstrated the use of pyrazole-based ligands in catalysis, enhancing reaction rates and selectivity .

Mechanism of Action

The mechanism of action of 1-acetyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The cyano and acetyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

  • Polarity and Solubility : The hydroxymethyl derivative (C5H5N3O) exhibits higher polarity due to the -CH2OH group, improving aqueous solubility relative to the acetylated analog .
  • Steric and Lipophilic Effects : Bulky substituents, such as isopropyl and phenyl groups (e.g., in C15H14N6), increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .

Structural and Spectroscopic Comparisons

  • Melting Points : Triazole hybrids (e.g., 134.6–136.8 °C ) and tetrazole derivatives (146.3 °C ) exhibit higher melting points than simpler analogs, likely due to increased molecular rigidity and intermolecular interactions.
  • Spectral Data : NMR and IR spectra for these compounds (e.g., ) confirm substituent-specific signals, such as acetyl carbonyl stretches (~1700 cm⁻¹) and nitrile absorptions (~2230 cm⁻¹).

Q & A

Q. What are the common synthetic routes for 1-Acetyl-1H-pyrazole-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, pyrazole-carbonitrile derivatives can be synthesized via reactions of substituted pyrazoles with carbonitriles under acidic conditions (e.g., acetic acid) . A related compound, 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile, was synthesized using triazenylpyrazole precursors, followed by azide substitution and purification via flash chromatography (cyclohexane/ethyl acetate gradient) . For acetylated derivatives like this compound, acylation of the pyrazole nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) is common. Reaction progress is monitored via TLC, and purification often involves column chromatography .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon types (e.g., nitrile carbons at ~110–120 ppm). For example, 1H^{1}\text{H} NMR of 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile showed distinct aromatic and nitrile peaks .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker SMART APEX diffractometer) confirms bond lengths, angles, and molecular packing. The structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile was validated this way, with data refined using SHELXL .
  • IR and Mass Spectrometry : IR confirms functional groups (e.g., nitrile stretch at ~2230 cm1^{-1}), while HRMS validates molecular weight .

Q. What analytical techniques are critical for characterizing pyrazole-carbonitrile derivatives?

  • Methodological Answer :
  • Chromatography : Flash chromatography (e.g., Interchim puriFLASH systems) with silica gel and gradient elution (e.g., cyclohexane/ethyl acetate) is standard for purification .
  • Spectroscopy : Multinuclear NMR, IR, and UV-vis spectroscopy provide functional group and electronic structure data. For example, UV-vis analysis of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile revealed π→π* transitions .
  • Elemental Analysis : Microanalysis (C, H, N) confirms purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

  • Methodological Answer :
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or CH2_2Cl2_2) at 0–50°C improve reaction control. For example, azide substitutions proceeded efficiently at 50°C .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) accelerate acylation/cyclization.
  • Reagent Stoichiometry : Excess reagents (e.g., 7.5 equiv azido(trimethyl)silane) ensure complete conversion .
  • High-Throughput Screening : Automated platforms (e.g., Chemspeed) test multiple conditions in parallel to identify optimal yields.

Q. How are contradictions in spectroscopic or crystallographic data resolved?

  • Methodological Answer :
  • Cross-Validation : Discrepancies in NMR or IR are resolved by repeating experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments) .
  • Crystallographic Refinement : Software like SHELXL refines X-ray data to resolve disorder or thermal motion artifacts. For example, the monoclinic structure of 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile was validated with R-factor convergence .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict spectroscopic profiles and compare with experimental data .

Q. What strategies are used to functionalize this compound for biological applications?

  • Methodological Answer :
  • Nitrile Modification : The nitrile group can be hydrolyzed to carboxylic acids or converted to tetrazoles via [3+2] cycloaddition with NaN3_3 .
  • Acetyl Group Replacement : The acetyl moiety is substituted with bioactive groups (e.g., sulfonamides, heterocycles) to enhance pharmacokinetics. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives were modified with pyridine fragments to improve antidiabetic activity .
  • Biological Assays : In vitro screening (e.g., enzyme inhibition, cytotoxicity) identifies lead compounds. Structural analogs of pyrazole-carbonitriles have shown antitumor and antimicrobial potential .

Q. How can computational methods predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Software like Gaussian or ORCA computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model solvation effects and interaction with biological targets (e.g., enzyme active sites).
  • Docking Studies : AutoDock Vina predicts binding affinities for drug design. Pyrazole-carbonitriles have been docked into COX-2 and EGFR kinases to rationalize activity .

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